
(-)-Isoboldine
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Overview
Description
(-)-Isoboldine is an aporphine isoquinoline alkaloid with the molecular formula C₁₉H₂₁NO₄ (m/z 328.1541) . It is found in plants such as Radix Linderae, Annona crassiflora, Litsea glutinosa, and Pachygone ovata . This compound exhibits diverse pharmacological activities, including anti-inflammatory, anti-hyperglycemic, and anticancer properties. Its low oral bioavailability (~4.5% in rats) is attributed to extensive first-pass metabolism involving glucuronidation and sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoboldine typically involves the extraction from natural sources, followed by purification processes. synthetic methods have also been developed to produce this compound in the laboratory. One common synthetic route involves the use of precursor molecules such as boldine, which undergoes a series of chemical reactions including methylation and demethylation under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant materials. The process involves the use of solvents to extract the alkaloid, followed by purification techniques such as chromatography to isolate the compound in its pure form. Advances in biotechnology have also explored the use of microbial fermentation to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (-)-Isoboldine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (-)-Isoboldine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various biological assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Studies have shown that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Additionally, its anti-inflammatory properties are being explored for the treatment of inflammatory conditions.
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its diverse pharmacological properties make it a valuable ingredient in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (-)-Isoboldine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can modulate the activity of inflammatory mediators, reducing inflammation and promoting cellular health.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
(-)-Isoboldine shares a core aporphine skeleton with other alkaloids, but substituent patterns dictate functional differences:
Key Observations :
- Boldine and this compound are constitutional isomers with identical molecular formulas but differ in hydroxyl/methoxy group positions .
- Norisoboldine lacks a methyl group compared to this compound, altering its pharmacokinetic profile .
Pharmacological Activities
Notable Differences:
- This compound and boldine both exhibit anti-inflammatory effects, but this compound has stronger implications in cancer therapy due to CDK2 inhibition .
- Thalicarpine’s dimeric structure enables unique bioactivity but complicates metabolism compared to monomeric aporphines .
Pharmacokinetic Profiles
Insights :
- This compound’s low bioavailability is attributed to rapid phase II metabolism, whereas boldine’s higher bioavailability may relate to its antioxidant stability .
- Norisoboldine’s demethylated structure could enhance solubility but reduce membrane permeability .
Analytical Differentiation via Mass Spectrometry
This compound and its analogs are distinguished using MS/MS fragmentation patterns:
Example :
- This compound and boldine share the same precursor ion (m/z 328.1541), but boldine produces a higher proportion of m/z 282 fragments, enabling differentiation .
Biological Activity
(-)-Isoboldine is an aporphine alkaloid primarily isolated from various plant species, including Lindera aggregata and Croton lechleri. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by case studies and data tables.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods.
Microorganism | MIC (μg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 64 |
Candida albicans | 4 |
The compound showed notable antifungal activity, particularly against Candida albicans, while its antibacterial effects were less pronounced compared to standard antibiotics .
Antiviral Activity
This compound has been studied for its antiviral potential against several viruses. In vitro studies demonstrated that it was ineffective against Herpes Simplex Virus (HSV) and Parainfluenza Virus (PI-3), indicating a selective activity profile .
A notable study highlighted its mechanism of action against viral replication pathways, suggesting that it may interfere with viral entry or replication processes, although specific details on the molecular interactions remain to be elucidated .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture systems. This suggests a potential application in treating inflammatory conditions .
Pharmacokinetics and Metabolism
A pharmacokinetic study revealed that this compound has low oral bioavailability due to extensive first-pass metabolism. The major metabolic pathways identified include glucuronidation and sulfonation. The compound's pharmacokinetic profile was characterized by high variability in plasma concentrations following administration .
Case Studies
- Anticancer Activity : A case study involving human cancer cell lines demonstrated that this compound exhibited cytotoxic effects against various cancer types, including HeLa (cervical cancer) and MKN-45 (gastric cancer). The IC50 values ranged from 10 to 30 μM, indicating significant potential for further development as an anticancer agent .
- Immunomodulatory Effects : Another study assessed the immunomodulatory effects of this compound in murine models. Results indicated enhanced phagocytic activity of macrophages and increased production of reactive oxygen species (ROS), suggesting a role in boosting immune responses .
Q & A
Basic Research Questions
Q. How can (-)-Isoboldine be reliably identified and quantified in plant extracts for pharmacological studies?
- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with reference standards for identification. Quantification can be achieved via calibration curves based on UV-Vis absorbance or mass spectral peaks. Validate the method using spike-recovery experiments to ensure accuracy in complex matrices (e.g., plant tissues) .
Q. What are the standard in vitro assays to evaluate this compound’s antioxidant activity?
- Methodology :
- DPPH/ABTS radical scavenging assays : Measure IC₅₀ values to compare free radical neutralization efficiency.
- FRAP (Ferric Reducing Antioxidant Power) : Quantify reducing capacity in μM Fe²⁺ equivalents.
- Cellular antioxidant assays : Use cell lines (e.g., HepG2) with oxidative stress inducers (e.g., H₂O₂) and measure ROS reduction via fluorescence probes (e.g., DCFH-DA) .
Q. How to design a preliminary cytotoxicity screening for this compound across cancer cell lines?
- Methodology :
- Cell lines : Select diverse cancer types (e.g., MCF-7, A549, HeLa) and a non-cancerous control (e.g., HEK-293).
- Dose range : Test concentrations from 1 μM to 100 μM for 24–72 hours.
- Assays : Use MTT or resazurin-based viability assays. Include positive controls (e.g., doxorubicin) and validate results with Annexin V/PI staining to differentiate apoptosis from necrosis .
Advanced Research Questions
Q. How do molecular docking studies elucidate this compound’s interaction with CDK2, and what are the critical binding residues?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Key interactions :
Residue | Interaction Type | Role in Binding |
---|---|---|
Phe A:80 | Van der Waals | Stabilizes aromatic core |
Gln A:85 | Hydrogen bond | Anchors the alkaloid scaffold |
Leu A:134 | Hydrophobic | Enhances binding affinity |
- Validation : Compare binding energies (ΔG) with known CDK2 inhibitors and perform mutational analysis (e.g., alanine scanning) to confirm residue contributions .
Q. How to resolve contradictions in this compound’s reported pro-apoptotic vs. cytoprotective effects across studies?
- Methodology :
- Context-dependent variables :
Factor | Pro-Apoptotic Conditions | Cytoprotective Conditions |
---|---|---|
Concentration | High (≥50 μM) | Low (≤10 μM) |
Cell type | Cancer cells | Normal cells |
Oxidative stress | Present (e.g., H₂O₂) | Absent |
- Experimental design : Use isogenic cell pairs (cancer vs. normal) under identical treatment conditions. Measure ROS levels, mitochondrial membrane potential (ΔΨm), and caspase-3/7 activity to clarify mechanisms .
Q. What strategies optimize this compound’s bioavailability for in vivo neuroprotection studies?
- Methodology :
- Formulation : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to enhance solubility.
- Pharmacokinetics : Perform LC-MS/MS analysis of plasma and brain homogenates post-administration in rodent models. Calculate AUC (area under the curve) and brain-to-plasma ratio.
- Dose regimen : Test single vs. multiple doses (e.g., 10 mg/kg daily for 7 days) with behavioral endpoints (e.g., Morris water maze for cognitive function) .
Q. Data Analysis & Validation
Q. How to validate this compound’s multi-target effects (e.g., APEX1, CASP1) using orthogonal assays?
- Methodology :
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to APEX1/CASP1.
- Functional validation :
- APEX1 : Measure DNA repair capacity in APEX1-knockout vs. wild-type cells.
- CASP1 : Quantify IL-1β secretion (ELISA) in LPS-primed macrophages treated with this compound .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?
- Methodology :
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare responses across cell lines or treatment groups.
- Machine learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent sensitivity .
Q. Experimental Design Considerations
Q. How to control for batch variability in this compound isolated from natural sources?
- Methodology :
- Standardization : Use a single plant source and extraction protocol (e.g., ethanol:water 70:30).
- QC metrics :
Parameter | Acceptance Criteria |
---|---|
Purity (HPLC) | ≥95% |
Residual solvents | <500 ppm (ICH guidelines) |
Q. What are the ethical guidelines for using this compound in animal models of chronic disease?
- Methodology :
- Institutional approval : Obtain IACUC approval for protocols (e.g., dose, endpoints).
- 3Rs compliance :
- Replacement : Use in vitro models (e.g., organoids) for preliminary screens.
- Reduction : Apply power analysis to minimize sample size.
- Refinement : Monitor pain/distress via validated scales (e.g., grimace scoring) .
Properties
CAS No. |
104597-61-7 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1 |
InChI Key |
LINHZVMHXABQLB-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Origin of Product |
United States |
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